molecular formula C8H13ClO2S B2877129 Spiro[2.5]octane-2-sulfonyl chloride CAS No. 2168613-14-5

Spiro[2.5]octane-2-sulfonyl chloride

Cat. No. B2877129
CAS RN: 2168613-14-5
M. Wt: 208.7
InChI Key: VWVNJDKPMCJUFM-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-2-sulfonyl chloride is a chemical compound that is related to spiro[3.4]octane-2-sulfonyl chloride . Spiro[2.5]octane is a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, making spirocycles inherently highly 3-dimensional structures .

Scientific Research Applications

Novel Catalyst Synthesis

A study by Rajabi‐salek, Zolfigol, and Zarei (2018) introduced a sulfonic acid functionalized 1,4-diazabicyclo[2.2.2]octane (DABCO)-based magnetic nanoparticle for the synthesis of spiropyran derivatives, showcasing high reaction yields, short reaction times, and the recyclability of the catalyst (Rajabi‐salek, Zolfigol, & Zarei, 2018).

Advanced Organic Synthesis Techniques

Kerner and Wipf (2021) demonstrated the semipinacol rearrangement of arylsulfonylbicyclo[1.1.0]butanes to produce spiro[3.4]octanes and related spirocycles, which could be further transformed into various compounds, highlighting the compound's role in complex organic syntheses (Kerner & Wipf, 2021).

Spiroisothiazolidine Synthesis

Dobrydnev et al. (2015) reported a method for constructing spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones through the sulfonylation of aminocyclopropane- and aminocyclobutanecarboxylates, revealing a novel pathway for synthesizing isothiazolidine derivatives (Dobrydnev et al., 2015).

Heterogeneous Catalysis for Spiropyran Derivatives

Moosavi‐Zare et al. (2016) described the use of silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride as a nanostructured catalyst for the synthesis of spiropyrans, demonstrating an efficient and green approach to producing these compounds (Moosavi‐Zare et al., 2016).

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating the potential of sulfonated compounds in enhancing the performance of fuel cells (Bae, Miyatake, & Watanabe, 2009).

Future Directions

Spirocyclic structures, such as Spiro[2.5]octane-2-sulfonyl chloride, have seen a dramatic increase in attention in recent years, especially in the field of drug discovery . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research may focus on the development of new synthetic methodologies and applications of these structures in medicinal chemistry.

properties

IUPAC Name

spiro[2.5]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVNJDKPMCJUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane-1-sulfonyl chloride

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